molecular formula C8H11F2N3O B1488867 5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole CAS No. 1862049-43-1

5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole

Cat. No. B1488867
CAS RN: 1862049-43-1
M. Wt: 203.19 g/mol
InChI Key: ZNLIOPBHOFDVJL-UHFFFAOYSA-N
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Description

The compound “5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . These are aromatic compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a five-membered oxadiazole ring attached to a difluoropyrrolidinyl group at the 5-position and an ethyl group at the 3-position .

Scientific Research Applications

Synthesis and Characterization

Research on heterocyclic derivatives, including 1,2,4-oxadiazoles, focuses on their synthesis and characterization. These compounds are of interest due to their diverse biological activities and potential in drug development. For instance, studies have reported the synthesis of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and oxadiazole rings, elucidating their structures using spectral and analytical data such as IR, Mass, and 1H NMR spectra (El‐Sayed et al., 2008).

Antimicrobial Activities

Several studies have explored the antimicrobial properties of 1,2,4-oxadiazole derivatives. For example, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives were synthesized and found to exhibit strong antimicrobial activity, highlighting a structure–activity relationship for these compounds (Krolenko et al., 2016). This suggests their potential as leads for developing new antimicrobial agents.

Anticancer Applications

Compounds containing the 1,2,4-oxadiazole moiety have also been identified as potential anticancer agents. For instance, the discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as new series of apoptosis inducers demonstrates the utility of these compounds in cancer research. These compounds were found to have activity against several cancer cell lines, with further studies identifying their molecular targets, which could lead to the development of novel therapeutic agents (Zhang et al., 2005).

Corrosion Inhibition

Research into the application of 1,2,4-oxadiazole derivatives extends beyond biomedical fields, including their use as corrosion inhibitors. A study assessing the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid demonstrated these compounds' effectiveness in protecting against corrosion, which could have significant implications for industrial applications (Ammal et al., 2018).

Future Directions

The future directions for research on “5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole” could include further investigation into its synthesis, properties, and potential biological activities. Given the known activities of other oxadiazole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

5-(4,4-difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O/c1-2-6-12-7(14-13-6)5-3-8(9,10)4-11-5/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLIOPBHOFDVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(CN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole
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5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole
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5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole
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5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole
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5-(4,4-Difluoropyrrolidin-2-yl)-3-ethyl-1,2,4-oxadiazole

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